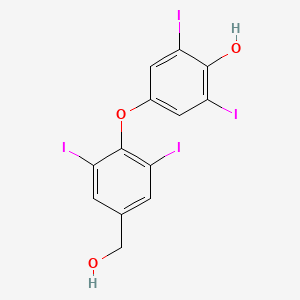
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol typically involves the iodination of phenolic compounds followed by hydroxymethylation. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenolic ring. The hydroxymethylation step can be achieved using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and hydroxymethylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenolic compounds.
科学的研究の応用
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol involves its interaction with molecular targets through its hydroxyl and iodine groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, influencing various biochemical pathways. Its iodine atoms can also participate in redox reactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,6-diiodophenol: Lacks the hydroxymethyl group but shares similar iodine content.
4-(Hydroxymethyl)-2,6-diiodophenol: Similar structure but without the additional iodine atoms.
Uniqueness
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol is unique due to its combination of multiple iodine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
生物活性
4-(4-(Hydroxymethyl)-2,6-diiodophenoxy)-2,6-diiodophenol, commonly referred to as a diiodophenol derivative, is a compound of interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C13H10I4O3
- Molecular Weight : 525.93 g/mol
- CAS Number : 2055-94-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, thus providing cellular protection against oxidative stress.
- Antimicrobial Activity : Research indicates significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Biological Activity Data
| Activity Type | Tested Strains/Cells | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Effective against gram-positive bacteria |
| Candida albicans | 20 | Effective against fungal infections | |
| Antioxidant | Human fibroblast cells | 25 | Reduces oxidative stress markers |
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study conducted by Altun et al. (2022) explored the synthesis of platinum complexes involving diiodophenol derivatives. Results showed that the compound exhibited significant antimicrobial activity against both bacterial and fungal strains, highlighting its potential therapeutic applications in infectious diseases .
-
Cell Viability and Cytotoxicity
- In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that at higher concentrations (≥50 µM), the compound induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests a dual role as both an antimicrobial and anticancer agent.
-
Transcriptomic Analysis
- A transcriptomic study assessed the gene expression changes in human bronchial epithelial cells exposed to the compound. The analysis revealed upregulation of genes associated with oxidative stress response and downregulation of pro-inflammatory cytokines, suggesting a potential role in modulating inflammatory responses .
特性
IUPAC Name |
4-[4-(hydroxymethyl)-2,6-diiodophenoxy]-2,6-diiodophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-4,18-19H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARDZLZAKYSQHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













